N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Chlorobenzoyl Chloride: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 4-Chlorobenzoyl Oxy Intermediate: The 4-chlorobenzoyl chloride is then reacted with a suitable hydroxyl-containing compound to form the 4-chlorobenzoyl oxy intermediate.
Formation of Quinolin-8-yloxy Intermediate: Quinoline-8-ol is reacted with a suitable alkylating agent to form the quinolin-8-yloxy intermediate.
Coupling Reaction: The 4-chlorobenzoyl oxy intermediate is then coupled with the quinolin-8-yloxy intermediate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl and quinolin-8-yloxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetamide
- N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetonitrile
- N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetohydrazide
Uniqueness
N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClN3O3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-8-6-13(7-9-14)18(23)25-22-16(20)11-24-15-5-1-3-12-4-2-10-21-17(12)15/h1-10H,11H2,(H2,20,22) |
InChI Key |
BHPUHRBSTVCHLB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)C3=CC=C(C=C3)Cl)N)N=CC=C2 |
Origin of Product |
United States |
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